molecular formula C17H21NO3S B6434540 N-(3,5-dimethylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide CAS No. 2419420-02-1

N-(3,5-dimethylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B6434540
CAS No.: 2419420-02-1
M. Wt: 319.4 g/mol
InChI Key: WUBGFUYPFWYYQE-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide typically involves the reaction of 3,5-dimethylphenylamine with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3,5-dimethylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3,5-dimethylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator, altering the activity of these proteins and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide
  • N-(3,4-dimethylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide
  • N-(2,5-dimethylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide

Uniqueness

N-(3,5-dimethylphenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-11-6-12(2)8-15(7-11)18-22(19,20)17-10-16(21-5)13(3)9-14(17)4/h6-10,18H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBGFUYPFWYYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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